tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a piperidine ring, and a cyclopropylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the aminopropanoyl group. The final step involves the formation of the cyclopropylcarbamate moiety. The reaction conditions often include the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating biological pathways and mechanisms .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
- tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate
- tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]-N-cyclopropylcarbamate
- tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]-N-methylcarbamate
Uniqueness: tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C17H31N3O3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C17H31N3O3/c1-12(18)15(21)19-9-7-13(8-10-19)11-20(14-5-6-14)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3 |
InChI Key |
GQRDQYMAZKGJAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CN(C2CC2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.